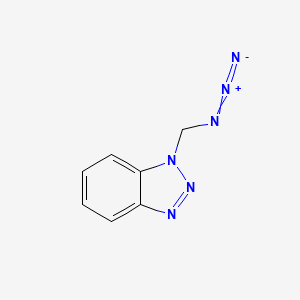

1-(Azidomethyl)-1H-1,2,3-benzotriazole

Description

Evolution of Benzotriazole (B28993) as a Privileged Scaffold in Contemporary Organic Synthesis

Benzotriazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring, has undergone a remarkable transformation in its chemical applications. ijariie.comarkat-usa.org First synthesized in the late 19th century, its initial utility was primarily in industrial settings as a potent corrosion inhibitor, particularly for copper and its alloys, by forming a protective passivating layer on the metal surface. youtube.com Beyond its role in materials science, benzotriazole and its derivatives were also employed as antifogging agents in photographic emulsions. youtube.com

From the mid-20th century, the focus began to shift towards its biological and synthetic potential. youtube.com The unique chemical properties of the benzotriazole moiety—its stability, aromaticity, and its ability to act as both a weak acid and a weak base—made it an attractive candidate for broader applications. ijariie.comnih.gov Organic chemists began to recognize its value not merely as a final component in a target molecule but as a versatile synthetic auxiliary. nih.govnih.gov The benzotriazole group can be readily introduced into a molecule, facilitate a wide range of chemical transformations, and then be easily removed, acting as an excellent leaving group. nih.gov This "synthetic auxiliary" approach, pioneered and extensively developed by the Katritzky group, marked a significant evolution, establishing benzotriazole as a privileged and indispensable tool in the modern synthetic chemist's arsenal (B13267) for constructing complex heterocyclic and carbocyclic systems. nih.govnih.govorganic-chemistry.org

Significance of N-Functionalized Benzotriazoles in Complex Molecule Construction

The true synthetic power of benzotriazole is most evident in its N-functionalized derivatives. The substitution at one of the nitrogen atoms of the triazole ring dramatically expands its utility, transforming it into a highly versatile reagent for a multitude of chemical transformations. sigmaaldrich.com N-substituted benzotriazoles exist as two principal isomers, the 1-substituted and 2-substituted forms, with electrophilic substitution favoring these nitrogen atoms. arkat-usa.org These derivatives serve as crucial intermediates, activating groups, and stable equivalents for otherwise reactive species. ijariie.com

One of the most prominent applications is in acylation reactions. N-acylbenzotriazoles, which are stable, crystalline solids, function as efficient and neutral acylating agents for a wide range of nucleophiles, including ammonia (B1221849) and amines, to produce amides in high yields under mild conditions. organic-chemistry.org This methodology circumvents the need for harsh reagents like acyl chlorides or anhydrides and is particularly valuable in peptide synthesis, where unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles with minimal racemization. nih.govprepchem.com

Furthermore, N-alkylated benzotriazoles are instrumental in carbon-carbon and carbon-heteroatom bond formation. For instance, 1-(chloromethyl)-1H-benzotriazole is a key reactant for preparing various N-(benzotriazol-1-ylmethyl) heterocycles and serves as a precursor for organometallic complexes used in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The benzotriazole group in these compounds can act as a synthetic equivalent for a variety of functional groups, stabilizing adjacent carbanions and facilitating reactions with electrophiles before being readily displaced. organic-chemistry.org This strategy has been successfully applied to the synthesis of diarylmethanes, heterocyclic analogs, and polyfunctional molecules that are challenging to prepare via other routes. ijariie.comorganic-chemistry.org

Table 1: Examples of N-Functionalized Benzotriazoles and Their Synthetic Applications

| N-Functionalized Benzotriazole | Key Application | Reference |

|---|---|---|

| N-Acylbenzotriazoles | Neutral acylating agents for amide and peptide synthesis. | organic-chemistry.org |

| 1-(Chloromethyl)-1H-benzotriazole | Reactant for preparing N-(benzotriazol-1-ylmethyl) heterocycles and precursors for palladium catalysts. | sigmaaldrich.comsigmaaldrich.com |

| 1,1'-Sulfonylbis(benzotriazole) | Reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. | nih.gov |

| 1-(Alkyl/arylthiocarbamoyl)benzotriazoles | Stable isothiocyanate equivalents for the synthesis of substituted thioureas. | nih.gov |

| Benzotriazol-1-yl-phosphonates | Stable phosphonylation reagents, offering an alternative to less stable chloro derivatives. | prepchem.com |

Rationale for Investigating 1-(Azidomethyl)-1H-1,2,3-benzotriazole Systems in Modern Organic Chemistry

The investigation into this compound is driven by its unique bifunctional nature, positioning it as a highly valuable building block in modern organic synthesis, particularly in the field of "click chemistry". While direct literature on this specific compound is sparse, its synthesis and reactivity can be understood from its constituent parts and well-established chemical principles.

The synthesis of this compound is logically achieved via a two-step process starting from the parent 1H-benzotriazole. The first step involves the formation of 1-(hydroxymethyl)benzotriazole, which is then converted to the more reactive 1-(chloromethyl)-1H-benzotriazole using a chlorinating agent like thionyl chloride. nih.govprepchem.com The final step is a standard nucleophilic substitution reaction where the chloride is displaced by an azide (B81097) ion, typically from sodium azide, to yield the target compound. This type of transformation is a robust and common method for introducing an azide group. nih.govresearchgate.netbeilstein-journals.org

The primary rationale for the investigation and use of this compound stems from the presence of the azidomethyl group (-CH₂N₃). The azide functionality is a cornerstone of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of a click reaction. ufl.edu This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage by joining an azide with a terminal alkyne under mild, often aqueous, conditions. nih.govufl.edu Therefore, this compound serves as a "click-ready" reagent, enabling the straightforward covalent attachment of the benzotriazole methyl scaffold onto any molecule bearing a terminal alkyne. This modular approach is central to drug discovery, materials science, and bioconjugation, where the ability to reliably connect molecular fragments is paramount. ufl.edu The resulting triazole ring is not just a linker but is isosteric to an amide bond, highly stable, and can participate in hydrogen bonding, making it a valuable pharmacophore in its own right. researchgate.netufl.edu

Table 2: Properties of this compound and Its Precursor

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(Chloromethyl)-1H-1,2,3-benzotriazole | 54187-96-1 | C₇H₆ClN₃ | 167.60 |

| This compound | 26964-90-9 | C₇H₆N₆ | 174.17 |

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6/c8-11-9-5-13-7-4-2-1-3-6(7)10-12-13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIHVMNYWHGPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301955 | |

| Record name | 1-(Azidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-90-9 | |

| Record name | 1-(Azidomethyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Azidomethyl 1h 1,2,3 Benzotriazole and Analogous Structures

Direct Functionalization Approaches to N1-Substituted Benzotriazoles

Direct functionalization of the benzotriazole (B28993) nitrogen atoms is a common and versatile strategy. A primary challenge in this approach is controlling the regioselectivity, as alkylation and arylation can occur at either the N1 or N2 position of the triazole ring, leading to isomeric products. researchgate.netchemrxiv.org The equilibrium between the 1H and 2H tautomers of benzotriazole makes selective functionalization particularly challenging. chemrxiv.org

The alkylation of benzotriazoles often yields a mixture of N1- and N2-alkylated isomers, making the development of site-selective methods a significant area of research. rsc.org Various catalytic systems have been devised to control the outcome of this reaction.

Visible-light-promoted N1-alkylation using p-benzoquinone as a catalyst provides a metal-free approach to selectively form N1-alkylated benzotriazoles from diazo compounds. researchgate.net Another metal-free method employs the Lewis acid B(C6F5)3, which catalyzes the reaction with diazoalkanes to give N1-alkylated products in good to excellent yields. rsc.org

Conversely, specific metal catalysts can steer the reaction towards the N2 position. Rhodium-catalyzed reactions of benzotriazoles with diazo compounds have been shown to produce N2-alkylated products with high selectivity. researchgate.net Metalloporphyrin catalysts have demonstrated remarkable control over regioselectivity; for instance, Fe(III) pyridine-substituted porphyrin can accelerate N1-alkylation, while Ir(III) pentafluorophenyl-substituted porphyrin promotes selective N2-alkylation. acs.orgnih.govfigshare.com Traditional methods involving alkyl halides can also be employed, often in the presence of a base like potassium carbonate or in basic ionic liquids, though these may result in mixtures of isomers. researchgate.net

| Catalyst/Reagent | Alkylation Position | Reactant | Reference |

|---|---|---|---|

| B(C6F5)3 | N1 | Diazoalkanes | rsc.org |

| p-Benzoquinone (Visible Light) | N1 | Diazo Compounds | researchgate.net |

| Fe(III) Porphyrin | N1 | α-Diazoacetates | acs.orgnih.gov |

| Rh(II) Catalysts | N2 | Diazo Compounds | researchgate.net |

| Ir(III) Porphyrin | N2 | α-Diazoacetates | acs.orgnih.gov |

N-arylated benzotriazoles are key motifs in pharmaceuticals and functional materials like UV stabilizers. chemrxiv.org As with alkylation, controlling regioselectivity is crucial. Copper-catalyzed N-arylation represents a significant strategy. One method involves the copper-mediated reaction of 1-hydroxy-1H-benzotriazoles with aryl boronic acids, which proceeds through a 1-aryl-1H-benzotriazole 3-oxide intermediate to furnish N1-aryl benzotriazoles regiospecifically. nih.gov Another approach uses a CuI/base system for the intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes to yield N1-substituted products. nih.gov Benzotriazole itself can also act as an efficient ligand in copper-catalyzed N-arylation reactions. researchgate.net

For N2-selective arylation, Rh(II) catalysis has proven effective. The reaction of benzotriazoles with diazonaphthoquinone as a coupling partner, catalyzed by Rh2(esp)2, provides N2-arylated products with high selectivity. chemrxiv.org This reaction is proposed to proceed via a nucleophilic addition of the N2 atom to a metal-carbene intermediate, followed by a 1,5-H shift. chemrxiv.org

| Catalyst/Reagent | Arylation Position | Key Reactants | Reference |

|---|---|---|---|

| Copper(I) Iodide / Cs2CO3 | N1 | o-chloro-1,2,3-benzotriazenes | nih.gov |

| Copper / B2(OH)4 | N1 | 1-hydroxy-1H-benzotriazoles, Aryl boronic acids | nih.gov |

| Rh2(esp)2 | N2 | Diazonaphthoquinone | chemrxiv.org |

N-acylbenzotriazoles are stable, versatile, and powerful acylating agents for various nucleophiles, making their synthesis a valuable process. thieme-connect.comresearchgate.net They can be readily prepared from the reaction of benzotriazole with carboxylic acids or their derivatives. organic-chemistry.org

Several methods have been developed to facilitate this transformation under mild conditions. One efficient, base-free protocol uses a combination of 2,2′-dipyridyl disulfide and triphenylphosphine (B44618) to convert carboxylic acids into N-acylbenzotriazoles. organic-chemistry.org Another approach employs 2,4,6-trichloro-1,3,5-triazine and triethylamine (B128534) for the same purpose. researchgate.net These methods provide alternatives to using less stable or more hazardous reagents like acyl chlorides. researchgate.net The resulting N-acylbenzotriazoles are particularly useful in the synthesis of amides, esters, and peptides. organic-chemistry.orgmdpi.com

[3+2] Cycloaddition Reactions in the Construction of Azidomethyl Benzotriazoles

Cycloaddition reactions are a powerful tool for constructing heterocyclic rings. In the context of benzotriazoles, these reactions can be used to form the core benzotriazole skeleton itself or to append new triazole rings onto an existing molecular framework, a strategy for which 1-(azidomethyl)-1H-1,2,3-benzotriazole is an ideal substrate.

A primary method for the de novo synthesis of the benzotriazole ring is the [3+2] cycloaddition of an azide (B81097) with a benzyne (B1209423) intermediate. organic-chemistry.orgnih.gov This approach, often performed under metal-free conditions, provides a rapid and modular entry to a wide variety of substituted benzotriazoles. researchgate.netfu-berlin.deresearchgate.net

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its reliability, efficiency, and simplicity in covalently linking molecules. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an azide, such as the azidomethyl group in this compound, to form a 1,2,3-triazole ring. nih.govyoutube.com The resulting triazole serves as a stable and robust linker in diverse applications, from medicinal chemistry to materials science. nih.govrsc.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts. nih.govresearchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles. nih.gov

In stark contrast, the introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, directs it to exclusively form the 1,4-disubstituted regioisomer when a terminal alkyne is used. nih.govrsc.orgresearchgate.net This high degree of control is a primary reason for the widespread adoption of CuAAC. nih.govthieme-connect.de While methods exist for selectively synthesizing the 1,5-isomer, typically using ruthenium catalysts, the copper-catalyzed pathway remains the most prevalent method for generating 1,4-disubstituted 1,2,3-triazoles. mdpi.com

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | High Temperature | Mixture of 1,4- and 1,5-isomers | nih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) Catalyst, Mild Temperature | Exclusively 1,4-isomer (with terminal alkynes) | nih.govrsc.orgresearchgate.net |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium Catalyst | Predominantly 1,5-isomer | mdpi.com |

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) in Benzotriazole Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, allowing for the efficient formation of triazoles without the need for cytotoxic copper catalysts. researchgate.netnih.gov This methodology can be conceptually applied to the synthesis of complex benzotriazole structures. The reaction's driving force is the relief of ring strain in a cycloalkyne, such as a derivative of cyclooctyne (B158145), upon reaction with an azide. researchgate.net

While direct synthesis of the benzotriazole ring via SPAAC is less common, the functionalization of a pre-formed azide-containing molecule with a strained alkyne is a widely used strategy. In the context of structures analogous to this compound, a molecule containing a strained alkyne could be reacted with an azide to form a triazole ring, which is part of a larger molecular framework. The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne, with derivatives like dibenzocyclooctynols (DIBO) and dibenzoazacyclooctynes (DBCO) exhibiting rapid reaction rates. ethernet.edu.et

Table 1: Commonly Used Cyclooctynes in SPAAC Reactions

| Cyclooctyne Derivative | Common Abbreviation | Key Features |

| Bicyclononyne | BCN | Good reactivity and stability. |

| Dibenzocyclooctynol | DIBO | High reaction rates and good stability. |

| Dibenzoazacyclooctyne | DBCO | Excellent reactivity in SPAAC. |

The choice of cyclooctyne influences the reaction kinetics and the properties of the resulting product. This method's high efficiency and biocompatibility make it a valuable tool for creating complex molecules with benzotriazole-like substructures. researchgate.net

Azide-Aryne Cycloadditions for Benzotriazole Synthesis

A more direct approach to the benzotriazole core is the [3+2] cycloaddition of an azide with an aryne. organic-chemistry.org This method provides a rapid and efficient entry to a wide array of substituted benzotriazoles under mild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org The reaction is versatile, tolerating a broad range of functional groups on both the azide and the aryne precursor. organic-chemistry.org

Due to their high reactivity, arynes are typically generated in situ. organic-chemistry.org A common and effective method involves the fluoride-promoted decomposition of 2-(trimethylsilyl)aryl triflates. organic-chemistry.org This approach avoids the harsh conditions or potentially explosive precursors associated with earlier methods of aryne generation. organic-chemistry.org

The azide component can be a simple organic azide. For the synthesis of this compound, one could envision a conceptual pathway where an aryne is generated and trapped by an azide that already contains the azidomethyl functionality, though this specific reaction is not explicitly detailed in the surveyed literature. More commonly, a substituted benzyne is reacted with a suitable azide to form the desired benzotriazole ring system. organic-chemistry.org For instance, the reaction of a benzyne with benzyl (B1604629) azide would yield 1-benzyl-1H-1,2,3-benzotriazole. The scope of the azide is broad, encompassing alkyl, aryl, and heteroaryl azides. organic-chemistry.org

Table 2: Representative Examples of Azide-Benzyne Cycloaddition for Benzotriazole Synthesis

| Benzyne Precursor | Azide | Product | Yield (%) | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Benzyl azide | 1-Benzyl-1H-benzotriazole | 90 | organic-chemistry.org |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Phenyl azide | 1-Phenyl-1H-benzotriazole | 85 | organic-chemistry.org |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-Azidohexane | 1-Hexyl-1H-benzotriazole | 82 | organic-chemistry.org |

This methodology represents a powerful tool for the modular synthesis of diverse benzotriazole derivatives.

Alternative 1,3-Dipolar Cycloaddition Processes

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a fundamental process for the synthesis of 1,2,3-triazoles. wikipedia.org While the copper-catalyzed version (CuAAC) is renowned for its efficiency and regioselectivity, thermal cycloadditions can also be employed, particularly with activated alkynes. organic-chemistry.orgresearchgate.net These reactions can be used to construct triazole rings that are analogous to the benzotriazole system. For instance, substituted benzyl azides have been shown to react with various acetylenic compounds to form 1,2,3-triazoles. researchgate.net

Transformation of Existing Benzotriazole Derivatives to Azidomethyl Functionalities

An alternative and often more practical approach to this compound involves the modification of a pre-synthesized benzotriazole core. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Azidomethyl Group Introduction

The introduction of the azidomethyl group can be readily accomplished via nucleophilic substitution, where a suitable leaving group on the methyl substituent of a benzotriazole derivative is displaced by an azide anion.

A common and efficient method for the synthesis of this compound is the reaction of a 1-(halomethyl)-1H-1,2,3-benzotriazole with an azide salt, such as sodium azide. The starting halomethyl derivatives, particularly 1-(chloromethyl)-1H-1,2,3-benzotriazole, are accessible from 1-(hydroxymethyl)benzotriazole.

The synthesis of 1-(chloromethyl)benzotriazole can be achieved by treating 1-(hydroxymethyl)benzotriazole with thionyl chloride. rsc.org This reaction proceeds in high yield, providing a stable precursor for the subsequent azidation step.

Table 3: Synthesis of 1-(Chloromethyl)benzotriazole

| Reactant | Reagent | Solvent | Yield (%) | Reference |

| 1-(Hydroxymethyl)benzotriazole | Thionyl chloride | None | 78 | rsc.org |

While a specific literature procedure for the conversion of 1-(chloromethyl)-1H-1,2,3-benzotriazole to its azido (B1232118) counterpart was not identified in the surveyed literature, the synthesis of analogous benzyl azides from benzyl halides is a well-established transformation. For example, benzyl bromide reacts with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures to produce benzyl azide in excellent yield.

Table 4: Representative Synthesis of Benzyl Azide from Benzyl Bromide

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl bromide | Sodium azide | DMF | 90 | 88 | youtube.com |

Based on this precedent, a similar reaction of 1-(chloromethyl)-1H-1,2,3-benzotriazole with sodium azide in a polar aprotic solvent would be the most logical and expected route to obtain this compound.

Modular Synthesis Strategies for N-Vinyl Benzotriazoles via Azidomethyl Intermediates

A significant advancement in the synthesis of N-vinyl benzotriazoles involves a modular approach that utilizes azidomethyl intermediates, allowing for diverse substitutions on both the benzotriazole core and the vinyl group. This strategy hinges on the construction of the benzotriazole ring through an azide-aryne [3+2] cycloaddition, followed by transformations to introduce the vinyl moiety.

A key bifunctional building block for this methodology is azidomethyl phenyl-1H-tetrazol-5-yl (PT) sulfide (B99878). This compound incorporates both an azide group, for the formation of the benzotriazole ring, and a tetrazolyl sulfide group, which serves as a precursor to a Julia-Kocienski olefination reagent. The synthesis commences with the reaction of this azidomethyl derivative with various arynes, generated in situ from their corresponding o-(trimethylsilyl)aryl triflates. These cycloaddition reactions proceed efficiently, affording methyl(PT-sulfanyl)-substituted benzotriazoles in yields ranging from 68% to 89%. nih.gov A notable feature of this approach is the observed regioselectivity. For instance, the reaction with 3-methoxybenzyne yields a single regioisomer. nih.gov

The subsequent step involves the oxidation of the sulfide group in the methyl(PT-sulfanyl)-substituted benzotriazoles to the corresponding sulfone. This transformation is crucial as it generates the benzotriazole-substituted Julia-Kocienski reagents. These reagents are then employed in olefination reactions with a variety of aldehydes and a ketone to furnish the target N1-vinyl benzotriazole derivatives. nih.gov

The stereoselectivity of the olefination reaction is influenced by the electronic nature of the aldehyde. Reactions with electron-rich aldehydes allow for tunable stereoselectivity, whereas electron-deficient aldehydes and alkanals consistently produce the Z-stereoisomer with good to excellent selectivity. nih.govnih.gov This modularity, enabling variation in the aryne precursor and the carbonyl compound, provides a versatile and efficient route to a wide array of N-vinyl benzotriazoles. nih.gov

Table 1: Cycloaddition of Azidomethyl Phenyl-1H-tetrazol-5-yl Sulfide with Various Arynes Yields are of isolated and purified products. nih.gov

| Entry | Aryne Precursor | Aryne | Product | Yield (%) |

| 1 | o-(Trimethylsilyl)phenyl triflate | Benzyne | 1-((Phenyl-1H-tetrazol-5-ylthio)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 76 |

| 2 | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | 4,5-Dimethoxybenzyne | 5,6-Dimethoxy-1-((phenyl-1H-tetrazol-5-ylthio)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 89 |

| 3 | 3-Methoxy-2-(trimethylsilyl)phenyl triflate | 3-Methoxybenzyne | 4-Methoxy-1-((phenyl-1H-tetrazol-5-ylthio)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 68 |

| 4 | 3,6-Dimethoxy-2-(trimethylsilyl)phenyl triflate | 3,6-Dimethoxybenzyne | 4,7-Dimethoxy-1-((phenyl-1H-tetrazol-5-ylthio)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 76 |

| 5 | 6-(Trimethylsilyl)naphthalen-2-yl triflate | 2,3-Naphthyne | 1-((Phenyl-1H-tetrazol-5-ylthio)methyl)-1H-naphtho[2,3-d] nih.govnih.govorganic-chemistry.orgtriazole | 89 |

Table 2: Olefination of Benzotriazole-Substituted Julia-Kocienski Reagents with Aldehydes E/Z ratio was determined by 1H NMR. nih.gov

| Entry | Julia-Kocienski Reagent | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | 1-((Phenyl-1H-tetrazol-5-ylsulfonyl)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 4-Methoxybenzaldehyde | 1-(4-Methoxystyryl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 79 | 1:1.5 |

| 2 | 1-((Phenyl-1H-tetrazol-5-ylsulfonyl)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 4-(Trifluoromethyl)benzaldehyde | 1-(4-(Trifluoromethyl)styryl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 73 | 1:16 |

| 3 | 1-((Phenyl-1H-tetrazol-5-ylsulfonyl)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 2-Naphthaldehyde | 1-(2-(Naphthalen-2-yl)vinyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 81 | 1:1.7 |

| 4 | 5,6-Dimethoxy-1-((phenyl-1H-tetrazol-5-ylsulfonyl)methyl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 4-Methoxybenzaldehyde | 5,6-Dimethoxy-1-(4-methoxystyryl)-1H-benzo[d] nih.govnih.govorganic-chemistry.orgtriazole | 75 | 1:1.5 |

| 5 | 1-((Phenyl-1H-tetrazol-5-ylsulfonyl)methyl)-1H-naphtho[2,3-d] nih.govnih.govorganic-chemistry.orgtriazole | 4-Methoxybenzaldehyde | 1-(4-Methoxystyryl)-1H-naphtho[2,3-d] nih.govnih.govorganic-chemistry.orgtriazole | 76 | 1:1.5 |

Mechanistic Investigations of Synthetic Pathways and Transformations

Unraveling Reaction Mechanisms in Benzotriazole (B28993) Formation

The synthesis of the benzotriazole ring system is a fundamental process that can proceed through various mechanistic pathways. The most common method involves the diazotization of o-phenylenediamines, but cycloaddition reactions also offer a powerful alternative for constructing this heterocyclic scaffold. ijcrt.org

Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions

The [3+2] cycloaddition reaction is a key strategy for the formation of five-membered heterocyclic rings, including 1,2,3-triazoles. In the context of benzotriazole synthesis, this typically involves the reaction of a 1,3-dipole, such as an azide (B81097), with a dipolarophile, like a benzyne (B1209423). The mechanism of this transformation can be broadly categorized as either concerted or stepwise. nih.gov

A concerted mechanism implies that the two new sigma bonds are formed in a single transition state, without the formation of any discrete intermediate. nih.gov Theoretical studies on the 1,3-dipolar cycloaddition of azides with alkenes or alkynes have often supported a concerted, albeit asynchronous, pathway. nih.gov The asynchronicity arises from the non-symmetrical nature of the reactants, leading to one bond forming slightly ahead of the other in the transition state.

In contrast, a stepwise mechanism involves the formation of a distinct intermediate, which can be either zwitterionic or diradical in nature, before the final ring closure. nih.govnih.gov The nature of the reactants and reaction conditions can influence the operative mechanism. For instance, the use of highly reactive or polarized reactants may favor a stepwise pathway.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanistic nuances. For the reaction of azides with benzynes to form benzotriazoles, the high reactivity of the benzyne intermediate could potentially favor a stepwise mechanism. However, many 1,3-dipolar cycloadditions are found to proceed through a concerted pathway, which is often favored from an orbital symmetry perspective (Woodward-Hoffmann rules). The debate between these two pathways is ongoing and can be influenced by the specific substituents on both the azide and the benzyne. nih.gov

Table 1: Comparison of Concerted and Stepwise [3+2] Cycloaddition Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Intermediate | No discrete intermediate | Zwitterionic or diradical intermediate |

| Transition State | A single transition state for bond formation | Two or more transition states |

| Stereochemistry | Generally stereospecific | Loss of stereochemistry can occur |

| Influencing Factors | Orbital symmetry, less polarized reactants | Highly reactive/polarized reactants, solvent effects |

Mechanistic Insights into N-Deacylation and N-Arylation Processes

N-Deacylation: N-Acylbenzotriazoles are widely used as stable and neutral acylating agents for various nucleophiles, including amines, alcohols, and thiols. organic-chemistry.orgmdpi.comfigshare.com The utility of N-acylbenzotriazoles in these reactions inherently involves an N-deacylation step from the perspective of the benzotriazole moiety. The mechanism of this process is a nucleophilic acyl substitution. The benzotriazolide anion is an excellent leaving group, which facilitates the transfer of the acyl group to the incoming nucleophile. The stability of the benzotriazolide anion is a key driving force for this reaction. While these reactions are synthetically useful for acylation, from a mechanistic standpoint of benzotriazole transformation, it represents the cleavage of the N-acyl bond. figshare.com

N-Arylation: The N-arylation of benzotriazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to mixtures of regioisomers. chemrxiv.org Various methods have been developed to control the regioselectivity of this transformation. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a common method. Mechanistic proposals for copper-catalyzed N-arylation of azoles often involve the formation of a copper-acetylide or a copper-azole complex. chemrxiv.orgrsc.org

A plausible mechanism for the copper-mediated N-arylation of 1-hydroxy-1H-benzotriazoles with aryl boronic acids suggests the formation of an aryl-copper(II) species, which is then proposed to be oxidized to a more reactive aryl-copper(III) intermediate. This intermediate then reacts with the benzotriazole derivative. Computational studies have indicated that while an N-coordinated intermediate might be slightly higher in energy than an O-coordinated one, the transition state leading to N-arylation is energetically more favorable. rsc.org

Palladium-catalyzed N-arylation has also been developed, offering high N2-selectivity for 4-substituted and 4,5-unsubstituted 1,2,3-triazoles. chemrxiv.org DFT calculations suggest that the high N2-selectivity is due to the rapid reductive elimination from an N2-1,2,3-triazolate-Pd complex, which is kinetically favored over the corresponding N1-complex. chemrxiv.org

Pathways for Denitrogenative Transformations of Benzotriazole Derivatives

A significant and synthetically valuable transformation of benzotriazole derivatives is their ability to undergo denitrogenation, effectively acting as precursors to ortho-amino-arenediazonium species. rsc.orgresearchgate.net This reactivity opens up a plethora of subsequent transformations.

The key step in these transformations is the ring-opening of the benzotriazole. This process is often facilitated by N-substitution with an electron-withdrawing group, which lowers the activation energy for the ring-chain tautomerism to the diazonium species. rsc.org Thermal or photochemical conditions can also promote this ring-opening.

Once the ortho-amino-arenediazonium intermediate is formed, it can undergo a variety of transition-metal-catalyzed coupling reactions with the extrusion of molecular nitrogen. For example, palladium-catalyzed denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids have been developed to afford ortho-amino-substituted biaryls and biaryl ketones, respectively. rsc.org The proposed mechanism involves the in situ generation of the arenediazonium species, followed by oxidative addition to a Pd(0) catalyst, nitrogen extrusion, and subsequent coupling with the boronic acid. rsc.org

Visible-light-mediated denitrogenative functionalizations have also emerged as a powerful tool. In these reactions, a photosensitizer can initiate the denitrogenation process, leading to the formation of reactive intermediates that can be trapped by various coupling partners. researchgate.net

Role of Intermediate Species in 1-(Azidomethyl)-1H-1,2,3-benzotriazole Reactions

While specific mechanistic studies on this compound are not extensively reported in the literature, its reactivity can be inferred from the known chemistry of its constituent functional groups: the N-substituted benzotriazole and the azidomethyl group.

The benzotriazole ring itself, upon activation (e.g., thermal, photochemical, or through further N-functionalization), can open to form an ortho-amino-substituted benzylic diazonium ion . This intermediate is a key player in the denitrogenative transformations discussed previously.

The azidomethyl group (-CH₂N₃) is a versatile functional handle. The azide moiety is known to undergo a variety of reactions, most notably the [3+2] cycloaddition with alkynes (click chemistry) to form triazoles. It can also be reduced to an amine or undergo nitrene insertion reactions under thermal or photochemical conditions. In the context of this compound, the azidomethyl group could potentially participate in intramolecular reactions. For instance, under appropriate conditions, the azide could react with an in situ generated benzyne intermediate from the benzotriazole ring, leading to complex fused heterocyclic systems.

Furthermore, the azidomethyl group has been employed as a reversible capping group for the 3'-OH of nucleotides in DNA sequencing by synthesis. nih.gov This suggests that the azidomethyl group on the benzotriazole nitrogen might also be susceptible to cleavage under specific reductive conditions, potentially regenerating the NH-benzotriazole.

The interplay between the reactivity of the benzotriazole ring and the azidomethyl group would likely lead to complex reaction pathways. For example, a denitrogenative transformation of the benzotriazole ring could be initiated, and the resulting reactive intermediate could be trapped intramolecularly by the azidomethyl group. Conversely, a reaction involving the azide, such as nitrene formation, could lead to intermediates that interact with the benzotriazole ring. The specific reaction conditions would be crucial in dictating which pathway is favored and which intermediate species are formed.

Table 2: Potential Reactive Intermediates in the Chemistry of this compound

| Intermediate Species | Potential Formation Pathway | Subsequent Reactivity |

| ortho-Amino-substituted benzylic diazonium ion | Ring-opening of the benzotriazole ring | Denitrogenation, coupling reactions |

| Nitrene | Thermolysis or photolysis of the azidomethyl group | C-H insertion, addition to double bonds |

| Benzyne | From the benzotriazole ring under harsh conditions | Cycloaddition reactions |

Reactivity and Chemical Transformations of 1 Azidomethyl 1h 1,2,3 Benzotriazole Derivatives

Transformations Involving the Azidomethyl Group

The azidomethyl group is a highly energetic and reactive functional group, serving as a linchpin for the introduction of nitrogen-containing moieties and the construction of new heterocyclic systems. Its reactivity is dominated by cycloaddition reactions and reductive transformations.

The azide (B81097) functionality in 1-(azidomethyl)-1H-1,2,3-benzotriazole readily participates in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, with a variety of dipolarophiles. nih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most common dipolarophiles are alkynes, which react with the azide to form stable 1,2,3-triazole rings.

The thermal cycloaddition of azides with alkynes often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org However, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has largely overcome these limitations, proceeding under mild, often aqueous conditions, to exclusively afford the 1,4-disubstituted triazole isomer. organic-chemistry.orgresearchgate.net Ruthenium catalysts have also been employed, notably for their ability to selectively yield 1,5-disubstituted triazoles from terminal alkynes and 1,4,5-trisubstituted triazoles from internal alkynes. nih.gov

In the context of this compound, these cycloaddition reactions provide a powerful tool for covalently linking the benzotriazole (B28993) unit to other molecules, creating complex architectures with potential applications in medicinal chemistry and materials science. For instance, the reaction with terminal alkynes under Cu(I) catalysis would yield 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-1H-1,2,3-benzotriazole derivatives.

Another important class of dipolarophiles for azides are strained alkynes, such as benzynes. The [3+2] cycloaddition of azides with in situ generated benzynes offers a metal-free pathway to N-substituted benzotriazoles. nih.govorganic-chemistry.orgnih.govfu-berlin.de This reaction is highly efficient and tolerates a wide array of functional groups on the azide, proceeding under mild conditions. organic-chemistry.org

| Alkyl Azide | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) Azide | Phenylacetylene | Cu(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High | youtube.com |

| Various Alkyl Azides | o-(Trimethylsilyl)phenyl triflate (Benzyne precursor) | CsF, MeCN | 1-Alkyl-1H-benzotriazoles | Good to Excellent | organic-chemistry.org |

| Benzyl Azide | Terminal Alkynes | Cp*RuCl(PPh3)2 | 1-Benzyl-5-substituted-1H-1,2,3-triazoles | Good | nih.gov |

| Alcohol-substituted Azide | Benzyne (B1209423) | TBAT, Flow | Benzotriazole with alcohol functionality | 72 | fu-berlin.de |

The azide group can be selectively reduced to a primary amine, providing a key synthetic route to 1-(aminomethyl)-1H-1,2,3-benzotriazole. This transformation is valuable as it introduces a versatile nucleophilic handle that can be further functionalized.

A widely used method for this reduction is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. The Staudinger reduction is known for its mild conditions and high chemoselectivity, making it compatible with a wide range of other functional groups.

Another common method for azide reduction is catalytic hydrogenation . This involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method is generally very efficient and clean, with nitrogen gas being the only byproduct.

Additionally, reduction can be achieved using metal hydrides like lithium aluminum hydride (LiAlH4) or with metals in acidic media, such as tin(II) chloride in hydrochloric acid (SnCl2/HCl). The latter has been shown to be effective in reducing nitro groups on the benzotriazole ring system to amino groups and is a plausible method for the reduction of the azidomethyl group. jraic.com The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Staudinger Reduction | 1. PPh3 or P(n-Bu)3; 2. H2O | Mild, chemoselective, forms phosphine oxide byproduct. | |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Clean, high-yielding, byproduct is N2 gas. | |

| Metal Hydride Reduction | LiAlH4 | Potent reducing agent, requires anhydrous conditions. | |

| Metal/Acid Reduction | SnCl2, HCl | Effective for reducing nitro groups, applicable to azides. | jraic.com |

Reactivity of the Benzotriazole Moiety as a Synthetic Auxiliary

The benzotriazole ring system is not merely a passive scaffold; it actively participates in chemical reactions, most notably as a leaving group in nucleophilic substitution processes. This property has established benzotriazole as a valuable synthetic auxiliary.

The benzotriazolyl group attached to a methylene (B1212753) carbon, as in this compound derivatives, can function as an excellent leaving group in nucleophilic substitution reactions. This reactivity is particularly well-documented for N-(aminomethyl)benzotriazoles, which are readily prepared from the corresponding azides. rsc.org In these reactions, the benzotriazole anion is displaced by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and other carbon, nitrogen, and sulfur nucleophiles.

The benzotriazole ring system exerts significant electronic effects on the rest of the molecule, influencing its reactivity. It can act as both an electron-donating and an electron-withdrawing group, depending on the specific reaction and the nature of the substituents. nih.gov The triazole part of the heterocycle is generally electron-withdrawing due to the presence of three electronegative nitrogen atoms. This property enhances the acidity of the N-H proton in unsubstituted benzotriazole and influences the stability of adjacent carbanions or the reactivity of attached electrophilic centers.

Functionalization of the Fused Benzene (B151609) Ring in Benzotriazole Derivatives

The fused benzene ring of the benzotriazole system can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The position of substitution is directed by the electronic properties of the existing substituents on the benzotriazole moiety. uci.edumasterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the substituent at the N-1 position is an alkyl-type group. The triazole ring itself is considered a deactivating group in electrophilic aromatic substitution due to its electron-withdrawing nature. Deactivating groups generally direct incoming electrophiles to the meta-positions relative to the point of attachment. However, in the fused benzotriazole system, the positions on the benzene ring are designated by numbers (4, 5, 6, and 7). The directing effect of the N-1 substituted triazole ring would favor substitution at the 5- and 6-positions, which are electronically analogous to the meta-position in a simple benzene derivative, although mixtures of isomers are possible. The specific outcome of an electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, would depend on the reaction conditions and the specific electrophile used. For example, theoretical studies and experimental results on related benzotriazole derivatives have shown that electrophilic attack can occur at various positions on the benzene ring. nih.gov

| Reaction | Reagents | Typical Electrophile | Expected Major Substitution Position(s) | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 5- and/or 6-nitro | masterorganicchemistry.com |

| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Br+ or Cl+ | 5- and/or 6-halo | masterorganicchemistry.com |

| Sulfonation | Fuming H2SO4 | SO3 | 5- and/or 6-sulfonic acid | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | 5- and/or 6-acyl | uci.edu |

Applications As a Synthetic Building Block and Intermediate

Synthesis of Heterocyclic Systems Utilizing Benzotriazole (B28993) Methodologies

The benzotriazole moiety is a well-established synthetic auxiliary, and its derivatives are extensively used in the construction of various heterocyclic frameworks. fu-berlin.dersc.orgnih.govijariie.com The presence of the azidomethyl group in 1-(azidomethyl)-1H-1,2,3-benzotriazole offers a versatile handle for the synthesis of nitrogen-containing heterocycles.

Construction of Fused and Bridged Heterocyclic Scaffolds

The intramolecular reaction of the azide (B81097) functionality within this compound or its derivatives can lead to the formation of fused and bridged heterocyclic systems. A common strategy involves the [3+2] cycloaddition of the azide with an appropriately positioned unsaturated bond, such as an alkyne or alkene. fu-berlin.dersc.org This approach, often referred to as the Huisgen cycloaddition, is a powerful tool for the regioselective synthesis of triazole-fused heterocycles. rsc.orgmdpi.com

For instance, a synthetic sequence could involve the introduction of an alkyne-containing substituent onto the benzotriazole ring, followed by an intramolecular cycloaddition with the azidomethyl group. This would result in the formation of a novel triazolo-fused benzotriazole derivative. The reaction conditions for such transformations can vary, with both thermal and metal-catalyzed (e.g., copper or palladium) methods being widely employed. rsc.orgnih.gov

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

| Benzotriazole with pendant alkyne and azide | Intramolecular [3+2] Cycloaddition | Triazolo-fused benzotriazole | rsc.orgmdpi.com |

| o-Azido benzaldehyde (B42025) and terminal alkyne | Sequential van Leusen/IAAC | Fused triazole-imidazole | mdpi.com |

| N-alkynyl hydroxyisoindolinones and sodium azide | Huisgen Reaction | Dihydro fu-berlin.dersc.orgnih.govtriazolo-pyrimidoisoindolones | rsc.org |

Preparation of Monocyclic Heterocyclic Systems

While the intramolecular reactions of this compound are valuable for creating fused systems, the reactive azide and the benzotriazole group can also be employed independently in the synthesis of monocyclic heterocycles. The benzotriazole group can act as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of the azidomethyl moiety into various molecules that can then be cyclized. nih.gov

Furthermore, the azide group itself is a precursor to a primary amine via reduction (e.g., using Staudinger reaction conditions or catalytic hydrogenation). This transformation opens up pathways to a wide array of monocyclic nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes, through subsequent cyclization reactions with suitable dielectrophiles.

Role in Advanced Organic Synthesis Strategies

Beyond its use in the direct synthesis of heterocyclic cores, this compound can participate in more complex, multi-step synthetic strategies.

Application in Olefination Reactions for Carbon-Carbon Bond Formation

While there is no direct literature on the use of this compound in olefination reactions, the benzotriazole moiety is known to participate in such transformations. For instance, the Peterson olefination has been used with benzotriazole-stabilized carbanions. scilit.com It is conceivable that derivatives of this compound could be designed to participate in similar carbon-carbon bond-forming reactions, with the azide group being carried through the reaction sequence for further functionalization.

Facilitating Nitrogen-Containing Bond Formation

The azido (B1232118) group of this compound is a key functional group for introducing nitrogen into molecules. nih.gov This can be achieved through several powerful and widely used reactions:

Staudinger Ligation: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), forms an aza-ylide. This intermediate can then be trapped with an electrophile, such as an ester, to form an amide bond. This strategy is particularly useful in peptide synthesis and bioconjugation.

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) is a highly efficient and versatile reaction for forming a stable triazole linkage. This compound can serve as the azide component in these reactions, allowing for the facile connection of the benzotriazole unit to a wide variety of alkyne-containing molecules. fu-berlin.de

Reductive Amination: Reduction of the azide to the corresponding amine, followed by reaction with a carbonyl compound in the presence of a reducing agent, provides a straightforward route to secondary and tertiary amines.

| Reaction | Reactant with Azide | Product | Key Feature |

| Staudinger Ligation | Phosphine, Ester | Amide | Mild conditions for amide bond formation |

| Azide-Alkyne Cycloaddition | Alkyne | Triazole | Highly efficient and versatile ligation |

| Reduction | Reducing Agent (e.g., H₂, Pd/C) | Primary Amine | Access to primary amines from azides |

Synthesis of Complex Molecular Architectures

The combination of the reactivity of the benzotriazole ring system and the versatility of the azide functional group makes this compound a potentially powerful tool in the synthesis of complex molecules. sapub.org The ability to form fused heterocyclic systems, introduce nitrogen-containing functionalities, and participate in reliable ligation reactions allows for the construction of intricate molecular frameworks from relatively simple starting materials.

For example, the benzotriazole moiety could be used to direct the formation of a key bond in the early stages of a synthesis. Subsequently, the azide could be unmasked to participate in a late-stage cycloaddition to append a fluorescent tag or a bioactive group. This modular approach is highly desirable in fields such as medicinal chemistry and materials science. beilstein-journals.orggsconlinepress.com

Precursor for the Generation of Transient Reactive Intermediates

The chemical structure of this compound incorporates two distinct moieties known to be precursors to highly reactive transient intermediates upon thermal or photochemical stimulation: the azido group and the benzotriazole ring. This unique combination suggests that the molecule can serve as a source for nitrenes and diradicals, making it a versatile building block in synthetic organic chemistry.

The generation of these transient species is predicated on the lability of the azide and benzotriazole functionalities. Organic azides are well-established precursors for nitrenes, which are highly reactive electron-deficient species containing a monovalent nitrogen atom. datapdf.com This transformation is typically achieved through thermolysis or photolysis, leading to the extrusion of molecular nitrogen. Similarly, the benzotriazole ring system is known to undergo photochemical cleavage, also with the elimination of a nitrogen molecule, to produce a 1,3-diradical intermediate. acs.orgmdpi.com

Generation of N-Benzotriazolylmethylnitrene

The primary reactive pathway anticipated for this compound involves the decomposition of the azidomethyl group. Upon heating or irradiation, this group is expected to lose dinitrogen (N₂) to form the corresponding nitrene, N-(1H-1,2,3-benzotriazol-1-ylmethyl)nitrene.

R-CH₂-N₃ → R-CH₂-N: + N₂ (where R = 1H-1,2,3-benzotriazol-1-yl)

The resulting nitrene is a highly reactive intermediate that can undergo a variety of subsequent reactions, which are characteristic of nitrene chemistry. These include:

C-H bond insertion: The nitrene can insert into aliphatic C-H bonds, a reaction useful for the functionalization of hydrocarbons.

Aziridination of alkenes: Reaction with olefins can lead to the formation of aziridine (B145994) rings, which are valuable three-membered heterocyclic motifs in pharmaceuticals and natural products. datapdf.com

Rearrangement reactions: The nitrene or its precursors can undergo various rearrangements to yield stable products.

While direct experimental studies on the generation and reactivity of N-(1H-1,2,3-benzotriazol-1-ylmethyl)nitrene are not extensively documented, the principles are well-established in the broader context of nitrene chemistry. purdue.edu

Generation of Diradical Intermediates

Independent of or concurrent with nitrene formation, the benzotriazole ring of this compound can be photolytically cleaved. Irradiation, typically with UV light (e.g., at 254 nm), can induce the extrusion of N₂ from the triazole ring, leading to the formation of a 1,3-diradical intermediate. acs.orgsu.se

The photolysis of 1-substituted benzotriazoles has been shown to produce these diradicals, which can then be trapped intermolecularly with various reagents such as alkenes and alkynes to form new heterocyclic systems like indoles and dihydropyrrolo[3,4-b]indoles. acs.orgmdpi.com

Potential for Dual Reactivity and Complex Transformations

A molecule such as this compound, which contains both an azide and a benzotriazole group, presents the intriguing possibility of generating two distinct reactive intermediates. The thermal decomposition of a related compound, 2-(2-azidophenyl)-5-methylbenzotriazole, has been shown to produce complex heterocyclic structures (dibenzo[b,f]-1,3a,4,6a-tetraazopentalenes), suggesting a cascade of reactions initiated by the decomposition of both the azido and triazole functions. datapdf.com

The controlled, selective generation of either the nitrene or the diradical, or the simultaneous formation of a nitrene-diradical species, would offer a powerful tool for advanced molecular construction. The specific reaction conditions, such as temperature and wavelength of light, would likely play a crucial role in determining which reactive intermediate is formed preferentially.

The synthesis of related azido-substituted benzotriazoles for applications such as high-energy materials has been reported, indicating the accessibility of this class of compounds. nih.gov Furthermore, the synthesis of 1,2,3-benzotriazole derivatives using 1-chloromethyl benzotriazole as a starting material provides a feasible route to the title compound. rasayanjournal.co.in

The following table summarizes the key reaction conditions for generating transient intermediates from related benzotriazole precursors, as established in the literature.

| Precursor | Conditions | Intermediate Generated | Application/Product | Reference |

| 1-Substituted Benzotriazoles | Irradiation (λ = 254 nm) in acetonitrile | 1,3-Diradical | Intermolecular cycloaddition with alkenes/alkynes to form indoles and pyrroloindoles. | acs.org |

| 2-(2-Azidophenyl)-5-methylbenzotriazole | Thermal decomposition (165-175 °C in decalin) | Implied nitrene and diradical intermediates | Formation of dibenzo[b,f]-1,3a,4,6a-tetraazopentalenes. | datapdf.com |

| Azidoformates | Visible light, transition metal photosensitizer | Triplet Nitrene | Aziridination of alkenes. | datapdf.com |

Theoretical and Computational Studies on 1 Azidomethyl 1h 1,2,3 Benzotriazole Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-(Azidomethyl)-1H-1,2,3-benzotriazole. These studies, often employing methods like Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and charge distribution within the molecule.

The benzotriazole (B28993) ring system, a fusion of a benzene (B151609) and a 1,2,3-triazole ring, exhibits a high degree of electron delocalization. The introduction of the azidomethyl group (-CH₂N₃) at the N1 position further influences the electronic properties. The azide (B81097) group is a known energetic functional group, and its interaction with the benzotriazole nucleus is of particular interest.

Computational analyses reveal the nature of the covalent bonds within the molecule. For instance, the bond lengths within the benzotriazole ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The N-N bonds within the azide group have distinct lengths, reflecting their different bond orders. The bonding between the methylene (B1212753) carbon and the nitrogen atoms of both the benzotriazole and the azide group is also a key area of investigation.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution and intramolecular interactions. In this compound, NBO analysis would likely show a significant negative charge localization on the nitrogen atoms, particularly those in the azide group and the N2 and N3 atoms of the benzotriazole ring. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Calculated Bond Lengths in this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.)

| Bond | Calculated Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (ring) | 1.34 - 1.38 |

| N-N (ring) | 1.33 - 1.35 |

| N1-CH₂ | 1.47 |

| CH₂-N (azide) | 1.46 |

| N-N (azide, central) | 1.25 |

| N-N (azide, terminal) | 1.15 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the potential reaction mechanisms, kinetics, and thermodynamics of reactions involving this compound.

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. For a molecule like this compound, a primary reaction of interest is its thermal decomposition, which is critical for assessing its stability as an energetic material.

The decomposition is likely to initiate with the cleavage of the weak N-N bond in the azide group, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. DFT calculations can determine the activation energy for this process, providing a quantitative measure of the molecule's thermal stability. The subsequent reactions of the nitrene, such as intramolecular cyclization or intermolecular reactions, can also be modeled.

Table 2: Hypothetical Activation Energies for Decomposition Pathways of this compound (Note: These values are illustrative and would be determined through specific DFT calculations.)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Initial N₂ Extrusion from Azide | 30 - 40 |

| Subsequent Ring Opening | 20 - 30 |

| Intramolecular Cyclization of Nitrene | 10 - 15 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's electrophilic and nucleophilic character.

For this compound, the HOMO is likely to be located on the benzotriazole ring and the azide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the heterocyclic ring system, suggesting its susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For energetic materials, a relatively large HOMO-LUMO gap is desirable for better stability. FMO analysis can also predict the regioselectivity and stereoselectivity of cycloaddition reactions, which are common for azides. rsc.org

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values from computational studies of similar heterocyclic azides.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Conformational Analysis and Tautomeric Equilibria in Azidomethyl Benzotriazoles

Furthermore, benzotriazole itself can exist in two tautomeric forms: the 1H- and 2H-isomers. While the substitution at the N1 position in this compound seemingly locks the tautomeric form, computational studies can explore the relative stability of the corresponding 2-substituted isomer, 2-(Azidomethyl)-2H-1,2,3-benzotriazole. Theoretical calculations on related hydroxymethyl benzotriazoles have shown that while the 2-substituted isomer can be close in energy, the 1-substituted isomer is often the experimentally observed form in condensed phases, potentially due to intermolecular interactions. nih.gov

The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties. DFT calculations can provide the relative energies of the tautomers and the energy barrier for their interconversion, offering insights into their potential coexistence and relative populations at equilibrium.

Advanced Methodologies and Sustainable Approaches in Benzotriazole Chemistry

Microwave-Assisted Synthesis and Reaction Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. acs.orgrsc.org The synthesis of 1-(azidomethyl)-1H-1,2,3-benzotriazole can be efficiently achieved through a two-step process, both of which can be significantly enhanced by microwave irradiation.

The initial step involves the N-alkylation of benzotriazole (B28993) to form a suitable precursor, such as 1-(chloromethyl)-1H-benzotriazole. ijpsonline.com This reaction, when performed under microwave irradiation, demonstrates a substantial improvement over conventional heating. For instance, the reaction of benzotriazole with dichloromethane (B109758) in the presence of potassium carbonate and a phase transfer catalyst can be completed in minutes under microwave heating, compared to several hours with traditional reflux. ijpsonline.com

The subsequent conversion of 1-(chloromethyl)-1H-benzotriazole to this compound via nucleophilic substitution with an azide (B81097) salt, such as sodium azide, is also amenable to microwave acceleration. This reaction benefits from the rapid and uniform heating provided by microwaves, which can overcome activation energy barriers more efficiently, leading to shorter reaction times and potentially cleaner reaction profiles.

The table below illustrates a comparative analysis of conventional versus microwave-assisted synthesis for the preparation of a key precursor to this compound.

| Reaction Step | Method | Solvent | Catalyst | Time | Yield (%) |

| Benzotriazole to 1-(chloromethyl)-1H-benzotriazole | Conventional (Reflux) | DMF/DCM | K₂CO₃ | 6 h | 68 |

| Benzotriazole to 1-(chloromethyl)-1H-benzotriazole | Microwave (180 W) | DMF/DCM | K₂CO₃ | 4 min 20 s | 75 |

| 1-(chloromethyl)-1H-benzotriazole to 1-(benzylaminomethyl)-1H-benzotriazole | Conventional (Reflux) | DMF | K₂CO₃ | 3-6 h | 65 |

| 1-(chloromethyl)-1H-benzotriazole to 1-(benzylaminomethyl)-1H-benzotriazole | Microwave (180 W) | DMF | K₂CO₃ | 3-6 min | 75 |

This table presents representative data for analogous reactions, highlighting the general advantages of microwave-assisted synthesis in the derivatization of benzotriazoles. rsc.orgijpsonline.com

Green Chemistry Principles in Benzotriazole Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of benzotriazole derivatives, including this compound.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the N-alkylation of benzotriazole, solvent-free methods have been developed using microwave irradiation, which can lead to high yields and regioselectivity with short reaction times. nih.gov One such approach involves grinding benzotriazole with an alkylating agent and a solid support like silica (B1680970) gel or a phase transfer catalyst, followed by microwave irradiation. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. rsc.org While the synthesis of this compound often involves organic solvents, research into aqueous synthetic routes for benzotriazole derivatives is ongoing. The development of water-soluble catalysts and reaction conditions that favor reactivity in aqueous media are key areas of investigation. For instance, the one-pot synthesis of other nitrogen-containing heterocycles has been successfully achieved in water, suggesting the potential for similar applications in benzotriazole chemistry. rsc.orgsemanticscholar.org

| Green Chemistry Approach | Reaction | Conditions | Advantages |

| Solvent-Free | N-alkylation of benzotriazole | Microwave irradiation, solid support (e.g., K₂CO₃, SiO₂) | Reduced solvent waste, shorter reaction times, high yields |

| Aqueous Media | Cyclization reactions for heterocycles | Water as solvent | Environmentally benign, reduced toxicity |

This table summarizes green chemistry approaches applicable to the synthesis of benzotriazole derivatives.

Catalyst Design and Optimization for Efficient Transformations

Catalysis plays a crucial role in the development of green and efficient synthetic methods. The design and optimization of catalysts for the synthesis of this compound and its precursors are focused on enhancing selectivity, increasing reaction rates, and enabling the use of milder reaction conditions.

For the N-alkylation of benzotriazole, both metal-based and metal-free catalysts have been explored. acs.orgnih.gov Lewis acids, such as B(C₆F₅)₃, have been shown to be effective metal-free catalysts for the site-selective N1-alkylation of benzotriazoles. rsc.orgnih.gov This approach offers good to excellent yields and avoids the potential for metal contamination in the final product. Metalloporphyrin complexes have also been investigated for their ability to control the regioselectivity of N-alkylation, offering a tunable catalytic system. acs.org

The optimization of catalysts often involves screening different metals, ligands, and reaction conditions to maximize yield and selectivity. For instance, in copper-catalyzed "click" chemistry, which can be used to form triazole rings, the choice of copper source and ligands can significantly impact the reaction's efficiency. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a particularly attractive green chemistry approach. researchgate.netrsc.org

| Catalyst Type | Example | Application | Key Advantages |

| Metal-Free Lewis Acid | B(C₆F₅)₃ | Site-selective N1-alkylation of benzotriazoles | Avoids metal contamination, high selectivity |

| Metalloporphyrins | Ir(III) or Fe(III) porphyrin complexes | Regioselective N-alkylation of benzotriazoles | Tunable reactivity and selectivity |

| Heterogeneous Catalyst | Copper on charcoal (Cu/C) | Click chemistry (triazole formation) | Easy separation and recycling, reduced waste |

This table provides an overview of different catalyst types and their applications in benzotriazole synthesis.

Flow Chemistry Applications in Benzotriazole Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. researchgate.netnih.govgoflow.at The synthesis of this compound can be adapted to a flow process, particularly for the key synthetic steps.

The synthesis of the 1-(chloromethyl)-1H-benzotriazole precursor can be performed in a flow reactor, allowing for precise control over reaction temperature, pressure, and residence time. This can lead to higher yields and purity compared to batch methods. The subsequent azidation step can also be integrated into a continuous flow system. Handling potentially hazardous reagents like sodium azide is often safer in a flow setup due to the small reaction volumes at any given time.

A continuous flow system for the synthesis of 1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst has been developed. nih.gov This methodology allows for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and high yields. Such a system could be adapted for the final step in the synthesis of this compound, potentially through an in-situ generation of the azide from a safer precursor.

| Flow Chemistry Parameter | Advantage in Benzotriazole Synthesis |

| Precise Temperature Control | Improved selectivity and yield, prevention of side reactions |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents like azides |

| Scalability | Straightforward to scale up production by running the system for longer periods |

| Process Control | Real-time monitoring and optimization of reaction conditions |

This table highlights the benefits of applying flow chemistry to the synthesis of benzotriazole derivatives.

Future Research Directions and Emerging Opportunities in 1 Azidomethyl 1h 1,2,3 Benzotriazole Chemistry

Development of Novel and Unprecedented Synthetic Pathways

While the conventional synthesis of 1-(azidomethyl)-1H-1,2,3-benzotriazole typically involves the substitution of 1-(chloromethyl)-1H-1,2,3-benzotriazole with an azide (B81097) salt, future research could focus on developing more innovative and efficient synthetic strategies.

Future synthetic explorations could include:

Flow Chemistry Approaches: A metal-free synthesis of benzotriazoles has been demonstrated using the [3+2] cycloaddition of azides and in situ generated arynes in a flow chemistry setup. fu-berlin.de Adapting this methodology, where azidomethyl azide could theoretically react with an aryne, could provide a novel, scalable, and safer route, minimizing the accumulation of hazardous azide intermediates. fu-berlin.de

One-Pot Reactions: Research into one-pot procedures starting from simpler precursors could streamline synthesis. For instance, developing a process that begins with benzotriazole (B28993), a formaldehyde (B43269) equivalent, and an azide source under catalytic conditions would represent a significant advancement in efficiency. This could draw inspiration from methods that generate chloromethyl benzotriazole in situ from benzotriazole and dichloromethane (B109758) (DCM). nih.gov

Palladium-Catalyzed Routes: Palladium-catalyzed reactions, such as the intramolecular amination of aryl triazene (B1217601) compounds to form the benzotriazole core, offer high regioselectivity. organic-chemistry.org Future work could investigate the possibility of incorporating an azidomethyl group into the precursors for these advanced catalytic cycles.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Future Synthetic Pathways for this compound and its Derivatives| Synthetic Strategy | Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| Aryne Cycloaddition | Azidomethyl azide, Aryne Precursor (e.g., 2-(trimethylsilyl)phenyl triflate) | Metal-free, rapid, scalable in flow systems. fu-berlin.de | Optimization of flow conditions, substrate scope for substituted benzotriazoles. |

| One-Pot Synthesis | Benzotriazole, Formaldehyde source, Azide source | Increased efficiency, reduced waste, atom economy. | Catalyst development, optimization of reaction conditions. |

| Palladium-Catalyzed Cyclization | Substituted aryl triazenes bearing an azidomethyl group | High regioselectivity, functional group tolerance. organic-chemistry.org | Synthesis of complex triazene precursors. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The dual functionality of this compound presents a rich landscape for exploring new chemical reactions and selective transformations. The interplay between the azide group and the benzotriazole ring could lead to novel outcomes.

Emerging areas of reactivity research include:

Click and Post-Click Modifications: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction for this molecule, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net Future work can explore less common cycloadditions, such as the Ruthenium-catalyzed variant (RuAAC), which regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This opens access to a different class of isomers with potentially distinct properties.

Photochemical Reactions: Photolysis of the benzotriazole ring is known to cause the extrusion of molecular nitrogen, generating a highly reactive 1,3-diradical intermediate. nih.gov While this has been studied for intramolecular reactions, exploring the intermolecular trapping of this diradical generated from this compound with various alkenes or alkynes could provide a novel pathway to complex nitrogen-containing heterocycles like indoles. nih.gov

Tandem Reactions: The azide can be reduced to a primary amine, which can then participate in subsequent reactions. A research opportunity lies in developing tandem reaction sequences where, for example, a CuAAC reaction is followed by an in situ reduction of the azide and subsequent cyclization or condensation, leveraging the benzotriazole moiety as a leaving group or directing group.

Integration into Advanced Functional Materials Science

The unique properties of the benzotriazole nucleus, particularly its efficacy as a corrosion inhibitor for copper and its alloys, make its derivatives attractive for materials science. wikipedia.org The azidomethyl group acts as a powerful tool for covalently anchoring the molecule onto surfaces or into polymer matrices.

Opportunities in materials science include: